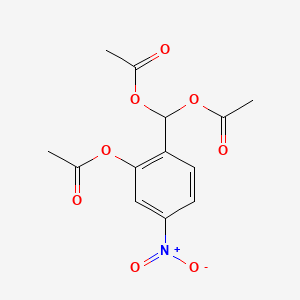

2-Acetoxy-4-nitro-benzaldiacetate

Description

Properties

IUPAC Name |

[2-(diacetyloxymethyl)-5-nitrophenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO8/c1-7(15)20-12-6-10(14(18)19)4-5-11(12)13(21-8(2)16)22-9(3)17/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNQRFYBDCYWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801186320 | |

| Record name | Methanediol, 1-[2-(acetyloxy)-4-nitrophenyl]-, 1,1-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801186320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54362-25-3 | |

| Record name | Methanediol, 1-[2-(acetyloxy)-4-nitrophenyl]-, 1,1-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54362-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanediol, 1-[2-(acetyloxy)-4-nitrophenyl]-, 1,1-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801186320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Acetoxy-4-nitro-benzaldiacetate" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (2-Acetoxy-4-nitrophenyl)methanediyl diacetate

Introduction: Unveiling a Novel Acylal Derivative

(2-Acetoxy-4-nitrophenyl)methanediyl diacetate, which may be referred to by the trivial name "2-acetoxy-4-nitro-benzaldiacetate," is a distinct organic compound featuring a geminal diacetate (an acylal) functional group. Acylals are valuable as protecting groups for aldehydes due to their stability in neutral and basic conditions.[1][2] The presence of both a nitro group—a strong electron-withdrawing substituent—and an acetoxy group on the aromatic ring suggests that this molecule could serve as a versatile intermediate in the synthesis of complex pharmaceutical compounds and fine chemicals. The specific substitution pattern may influence its reactivity and potential applications, making a thorough understanding of its synthesis and properties essential for researchers in drug development and organic synthesis.

This technical guide, designed for chemists and pharmaceutical scientists, provides a comprehensive overview of a proposed synthetic route and detailed characterization protocol for (2-Acetoxy-4-nitrophenyl)methanediyl diacetate. The methodologies are grounded in established chemical principles and draw from analogous transformations reported in peer-reviewed literature.

Proposed Synthesis Pathway

A logical and efficient two-step synthesis is proposed, starting from the commercially available precursor, 2-hydroxy-4-nitrobenzaldehyde. The first step involves the acetylation of the phenolic hydroxyl group, followed by the conversion of the aldehyde functionality into a geminal diacetate.

Sources

An In-depth Technical Guide to 1-[2-(Acetyloxy)-4-nitrophenyl]methanediol 1,1-Diacetate

Foreword

The landscape of medicinal chemistry and organic synthesis is one of perpetual innovation, demanding a deep understanding of novel chemical entities. This guide focuses on 1-[2-(Acetyloxy)-4-nitrophenyl]methanediol 1,1-Diacetate , a compound situated at the intersection of protecting group chemistry and the versatile reactivity of nitroaromatic systems. While direct literature on this specific molecule is sparse, its structural motifs—a geminal diacetate and a nitro-substituted acetylated phenol—are well-characterized in other contexts. This whitepaper, therefore, serves as a technical synthesis, extrapolating from established chemical principles and data from close structural analogs to provide a comprehensive profile. Our objective is to equip researchers with the foundational knowledge necessary to synthesize, handle, and strategically employ this compound in their research and development endeavors. We will delve into its physicochemical properties, propose a robust synthetic pathway, explore its chemical behavior, and discuss its potential applications, all while maintaining a rigorous commitment to scientific integrity and safety.

Molecular Profile and Physicochemical Properties

1-[2-(Acetyloxy)-4-nitrophenyl]methanediol 1,1-Diacetate, also known as 2-acetoxy-4-nitrobenzylidene diacetate, is a polyfunctionalized aromatic compound. Its core structure consists of a benzene ring substituted with a nitro group, a phenolic acetate, and a geminal diacetate moiety. The gem-diacetate serves as a protected form of an aldehyde, which can be unmasked under specific hydrolytic conditions. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the benzylic position.[1]

Chemical Structure

Caption: Chemical structure of the title compound.

Physicochemical Data Summary

The following table summarizes the calculated and estimated physicochemical properties. Experimental data for close analogs, such as Methanediol, 1-(3-nitrophenyl)-, 1,1-diacetate, are provided for context.[2]

| Property | Value (Predicted/Calculated) | Context/Reference Analog |

| IUPAC Name | [2-(diacetyloxymethyl)-5-nitrophenyl] acetate | N/A |

| CAS Number | Not available | N/A |

| Molecular Formula | C₁₃H₁₃NO₈ | N/A |

| Molecular Weight | 311.25 g/mol | N/A |

| Appearance | Likely a crystalline solid | Based on analogs like 3-nitrobenzylidene diacetate[2] |

| Melting Point | Estimated 70-80 °C | The m-nitro isomer melts at 72 °C[2] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in water | General property of similar organic esters |

| Topological Polar Surface Area (TPSA) | 124.1 Ų | Calculated |

Synthesis and Characterization

A logical and efficient synthesis of the title compound proceeds via a two-step sequence starting from the commercially available 2-hydroxy-4-nitrobenzaldehyde. This strategy involves the protection of the phenolic hydroxyl group, followed by the conversion of the aldehyde to the gem-diacetate.

Proposed Synthetic Workflow

The synthesis is predicated on two well-established transformations in organic chemistry: phenolic acetylation and aldehyde protection. The acetylation of the phenol is a necessary first step to prevent side reactions during the subsequent diacetylation of the aldehyde. The conversion of the aldehyde to the gem-diacetate is typically achieved by reaction with acetic anhydride in the presence of an acid catalyst.[3][4]

Caption: Proposed two-step synthesis workflow.

Experimental Protocol

Causality Behind Experimental Choices:

-

Step 1 (Acetylation): Pyridine is used as a base to neutralize the acetic acid byproduct and to catalyze the reaction. The reaction is performed at room temperature to avoid potential side reactions.

-

Step 2 (Gem-Diacetylation): Sulfamic acid (H₂NSO₃H) is chosen as a mild, efficient, and environmentally friendly solid acid catalyst for the conversion of the aldehyde to the gem-diacetate, offering high yields and simple workup.[4] Acetic anhydride serves as both the reagent and solvent.

Step 1: Synthesis of 2-Acetoxy-4-nitrobenzaldehyde

-

To a solution of 2-hydroxy-4-nitrobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add pyridine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by recrystallization from ethanol/water or by column chromatography on silica gel.

Step 2: Synthesis of 1-[2-(Acetyloxy)-4-nitrophenyl]methanediol 1,1-Diacetate

-

In a flask, mix 2-acetoxy-4-nitrobenzaldehyde (1.0 eq) and acetic anhydride (3.0 eq).

-

Add a catalytic amount of sulfamic acid (H₂NSO₃H, 5 mol%).[4]

-

Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into ice-cold water and stir vigorously for 30 minutes to hydrolyze excess acetic anhydride and precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water and then with a cold solution of saturated sodium bicarbonate until the filtrate is neutral.

-

Dry the product under vacuum to afford the title compound. Further purification can be achieved by recrystallization from a suitable solvent like isopropanol.

Spectroscopic Characterization (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Protons: Three signals in the aromatic region (approx. δ 7.5-8.5 ppm). The strong electron-withdrawing effect of the nitro group will shift these protons downfield.

-

Methine Proton (CH): A singlet at approximately δ 7.5-7.8 ppm for the benzylic proton of the gem-diacetate.

-

Acetyl Protons (CH₃): Three distinct singlets. One for the phenolic acetate (approx. δ 2.3-2.4 ppm) and two for the gem-diacetate groups (approx. δ 2.1-2.2 ppm).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Carbonyl Carbons (C=O): Signals around δ 168-170 ppm for the three acetate groups.

-

Aromatic Carbons: Six signals in the aromatic region (approx. δ 120-155 ppm), with carbons attached to the nitro and oxygen-containing groups appearing at lower field.

-

Methine Carbon (CH): A signal around δ 88-92 ppm.

-

Methyl Carbons (CH₃): Signals around δ 20-22 ppm.

-

-

IR (KBr, cm⁻¹):

-

Strong C=O stretching vibrations for the ester groups around 1750-1770 cm⁻¹.

-

Characteristic asymmetric and symmetric stretching vibrations for the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-O stretching vibrations for the acetates around 1200-1250 cm⁻¹.

-

Stability and Reactivity

The chemical behavior of this molecule is dictated by the interplay of its three main functional groups: the gem-diacetate, the phenolic acetate, and the aromatic nitro group.

Stability

-

Gem-Diacetate Moiety: Gem-diacetates, also known as acylals, are generally stable under neutral and anhydrous conditions, making them excellent protecting groups for aldehydes.[5] However, they are sensitive to hydrolysis.

-

Hydrolytic Sensitivity: The compound is expected to be readily hydrolyzed back to 2-acetoxy-4-nitrobenzaldehyde under both acidic and basic aqueous conditions. The mechanism involves the protonation or nucleophilic attack at one of the carbonyl carbons, followed by elimination of acetic acid and subsequent collapse of the hemiacetal intermediate.[5] The phenolic acetate is also susceptible to hydrolysis, particularly under basic conditions, which would yield 2-hydroxy-4-nitrobenzaldehyde.

Caption: Generalized hydrolysis of the gem-diacetate.

Reactivity

-

Reduction of the Nitro Group: The nitro group is a highly versatile functional handle. It can be selectively reduced to an amine (-NH₂) using a variety of reagents (e.g., SnCl₂/HCl, H₂/Pd-C, Fe/NH₄Cl). This transformation is fundamental in drug development for introducing a basic nitrogen atom, which is a common feature in many pharmacologically active molecules.

-

Nucleophilic Aromatic Substitution (SₙAr): The presence of the strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at positions ortho and para to the nitro group. This allows for the potential displacement of a suitable leaving group on the ring, although none are present in this specific structure.

-

Benzylic Reactivity: The benzylic position, while stabilized as a diacetate, could potentially undergo substitution reactions under specific Lewis acidic conditions.

Applications in Drug Development and Chemical Synthesis

The unique combination of functional groups in 1-[2-(Acetyloxy)-4-nitrophenyl]methanediol 1,1-Diacetate makes it a potentially valuable intermediate in multi-step organic synthesis.

-

Aldehyde Protection: Its primary and most direct application is as a protected form of 2-acetoxy-4-nitrobenzaldehyde. The stability of the gem-diacetate in neutral and basic media allows for chemical transformations to be performed on other parts of a molecule without affecting the aldehyde functionality.[3][5] The aldehyde can then be easily regenerated when needed.

-

Intermediate for Heterocyclic Synthesis: Aromatic aldehydes are key precursors for the synthesis of a wide range of heterocyclic compounds. After deprotection, the resulting 2-acetoxy-4-nitrobenzaldehyde can be used in condensation reactions to form quinolines, benzodiazepines, and other scaffolds of medicinal interest.

-

Precursor to Amino-Phenolic Compounds: Sequential reduction of the nitro group and hydrolysis of the acetate esters would provide access to 4-amino-2-hydroxybenzaldehyde derivatives. These are valuable building blocks for synthesizing Schiff bases, metal complexes, and various bioactive molecules.

Safety and Handling

Given the absence of a specific safety data sheet, precautions must be based on the known hazards of structurally related compounds, such as nitroaromatics and organic acetates.[6][7][8]

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8]

-

Toxicological Profile (Inferred):

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Due to the nitro group, special consideration for disposal may be required.

Conclusion

1-[2-(Acetyloxy)-4-nitrophenyl]methanediol 1,1-Diacetate emerges as a compound of significant synthetic potential. While not extensively documented, its properties and reactivity can be confidently inferred from the well-established chemistry of its constituent functional groups. Its role as a protected aldehyde, combined with the synthetic versatility of the nitroaromatic core, positions it as a valuable intermediate for researchers engaged in the synthesis of complex organic molecules, particularly in the pursuit of novel pharmaceutical agents. The protocols and data presented in this guide provide a solid foundation for its safe and effective utilization in the laboratory.

References

-

Yang, S.-T. An efficient and practical procedure for preparation of gem-diacetates from aldehydes catalysed by magnesium perchlorate. ElectronicsAndBooks.

-

ResearchGate. Synthesis of aldehyde gem-diacetates using varying amount of catalyst.

-

Request PDF. Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquids. ResearchGate.

-

A Simple and Efficient Method for the Synthesis of gem-Diacetates from Aldehydes and Ketones Catalyzed by Gallium Triiodide. ResearchGate.

-

Guidechem. How can 2-METHOXY-4-NITROBENZALDEHYDE be synthesized?. Guidechem.

-

Jin, T.-S., et al. An efficient and convenient procedure for the preparation of 1,1-diacetates from aldehydes catalyzed by H₂NSO₃H. Green Chemistry.

-

PrepChem.com. Synthesis of 2-nitrobenzaldehyde.

-

Sainz-Díaz, C. I., et al. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX.

-

Ono, N., et al. Reaction of N-benzyl-1,4-dihydronicotinamide with geminal bromo-nitro compounds. Journal of the Chemical Society, Chemical Communications.

-

CDH Fine Chemical. p-NITRO PHENYL ACETATE CAS NO 830-03-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

-

BenchChem. Application Notes and Protocols: Lab-Scale Synthesis of 4-Nitrobenzaldehyde.

-

Popkov, A. Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica.

-

CDH Fine Chemical. p-NITRO PHENYL ACETIC ACID CAS NO 104-03-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.

-

ChemicalBook. PHENYL ACETATE - Safety Data Sheet.

-

PubChem. Methanediol, 1-[2-(acetyloxy)phenyl]-, 1,1-diacetate.

-

Echemi. Methanediol, 1-(3-nitrophenyl)-, 1,1-diacetate.

-

Inchem.org. ICSC 0539 - PHENYL ACETATE.

-

Maiti, D., et al. Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications.

-

Nguyen, T. B. A Walk through Recent Nitro Chemistry Advances. PMC - NIH.

-

ACS Earth and Space Chemistry. Important Routes for Methanediol Formation by Formaldehyde Hydrolysis Catalyzed by Iodic Acid... Figshare.

Sources

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. An efficient and convenient procedure for the preparation of 1,1-diacetates from aldehydes catalyzed by H2NSO3H - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. ICSC 0539 - PHENYL ACETATE [inchem.org]

A Prospective Analysis and Technical Guide: 2-Hydroxy-4-nitro-toluene-α,α-diol Triacetate

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: On the Nature of this Guide

The compound "2-Hydroxy-4-nitro-toluene-α,α-diol Triacetate" represents a unique molecular architecture combining a nitrated and hydroxylated toluene backbone with a geminal diacetate functional group, further complicated by an additional acetate. As of the latest revisions of chemical databases, a specific CAS number for this precise structure has not been assigned. This suggests the compound may be a novel chemical entity or a specialized intermediate not widely documented in public literature.

This guide, therefore, takes a prospective approach. Leveraging established principles of organic chemistry and drawing parallels from structurally related molecules, we will construct a theoretical framework for the synthesis, characterization, and potential applications of this compound. The protocols and pathways described herein are predictive and intended to serve as a foundational resource for researchers venturing into the synthesis and exploration of this or similar molecules.

Molecular Profile and Structural Elucidation

The proposed structure of 2-Hydroxy-4-nitro-toluene-α,α-diol Triacetate suggests a multifaceted chemical personality. The electron-withdrawing nitro group on the aromatic ring, combined with the electron-donating hydroxyl and methyl groups, creates a complex electronic environment influencing the reactivity of the benzene ring. The geminal triacetate on the methyl group is a unique feature, likely imparting specific solubility and reactivity characteristics.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C13H15NO8 | Based on structural components |

| Molecular Weight | 313.26 g/mol | Calculated from the molecular formula |

| Appearance | Pale yellow crystalline solid | Typical for nitrotoluene derivatives[1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). Low solubility in water. | The acetate groups increase lipophilicity, while the nitro and hydroxyl groups provide some polarity. |

| Stability | Stable under normal conditions. Potential for decomposition at elevated temperatures. | Aromatic nitro compounds can be energetic. |

Proposed Synthetic Pathway

The synthesis of 2-Hydroxy-4-nitro-toluene-α,α-diol Triacetate would likely commence from a commercially available nitrotoluene derivative. A plausible multi-step synthesis is outlined below.

Diagram 1: Proposed Synthesis Workflow

Caption: A proposed multi-step synthesis of 2-Hydroxy-4-nitro-toluene-α,α-diol Triacetate from 2-Chloro-4-nitrotoluene.

Experimental Protocol: A Predictive Methodology

Step 1: Synthesis of 2-Hydroxy-4-nitrotoluene from 2-Chloro-4-nitrotoluene

-

To a solution of 2-chloro-4-nitrotoluene (1 eq) in a suitable solvent such as dioxane, add an aqueous solution of sodium hydroxide (2 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with dilute HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-hydroxy-4-nitrotoluene.

Step 2: Oxidation to 2-Hydroxy-4-nitrobenzaldehyde

-

Dissolve the crude 2-hydroxy-4-nitrotoluene in a suitable solvent like dichloromethane (DCM).

-

Add an oxidizing agent such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC) (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Filter the reaction mixture through a pad of celite to remove the oxidizing agent and concentrate the filtrate to obtain crude 2-hydroxy-4-nitrobenzaldehyde.

Step 3: Acetylation to 2-Hydroxy-4-nitro-toluene-α,α-diol Triacetate

-

To a solution of 2-hydroxy-4-nitrobenzaldehyde in pyridine, add acetic anhydride (3-4 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify the crude product by column chromatography to obtain 2-Hydroxy-4-nitro-toluene-α,α-diol Triacetate.

Potential Applications and Research Directions

The unique combination of functional groups in 2-Hydroxy-4-nitro-toluene-α,α-diol Triacetate suggests several potential areas of application.

-

Prodrug Development: The triacetate moiety could serve as a prodrug element, designed to be cleaved by esterases in vivo to release a more active form of the molecule.

-

Intermediate in Organic Synthesis: This compound could be a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The nitro group can be reduced to an amine, providing a handle for further functionalization.

-

Biochemical Probe: The nitrotoluene scaffold is present in some biologically active molecules. This compound could be explored as a probe to study enzymatic processes or cellular pathways.

Diagram 2: Potential Research Applications

Caption: Potential research avenues for 2-Hydroxy-4-nitro-toluene-α,α-diol Triacetate.

Safety and Handling

While specific toxicity data for 2-Hydroxy-4-nitro-toluene-α,α-diol Triacetate is unavailable, compounds containing the nitrotoluene moiety should be handled with care. Aromatic nitro compounds can be toxic and may cause harm if swallowed, in contact with skin, or if inhaled.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

"2-Hydroxy-4-nitro-toluene-α,α-diol Triacetate" presents an intriguing target for chemical synthesis and biological evaluation. While its existence in the current chemical literature is not confirmed, this guide provides a comprehensive, albeit predictive, framework for its synthesis, potential properties, and applications. It is our hope that this document will inspire and facilitate further research into this and other novel chemical entities.

References

- Sigma-Aldrich. (2024-12-19).

- Sigma-Aldrich. (2025-11-06).

-

Wikipedia. (n.d.). 4-Nitrotoluene. [Link]

Sources

Spectroscopic data (NMR, IR, MS) of "2-Acetoxy-4-nitro-benzaldiacetate"

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-acetoxy-4-nitrophenyl)methanediyl diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound (2-acetoxy-4-nitrophenyl)methanediyl diacetate. The nomenclature "2-Acetoxy-4-nitro-benzaldiacetate" is clarified, and the guide establishes a robust framework for the structural elucidation and confirmation of this and similar polysubstituted aromatic compounds. By integrating foundational spectroscopic principles with data from analogous structures, this document serves as a practical reference for researchers in organic synthesis and medicinal chemistry, emphasizing the rationale behind experimental choices and data interpretation to ensure scientific integrity.

Introduction: Structure and Analytical Imperative

The compound of interest, referred to as "this compound," is most precisely named (2-acetoxy-4-nitrophenyl)methanediyl diacetate . Its structure consists of a benzene ring functionalized with a methanediyl diacetate group at position 1, an acetoxy group at position 2, and a nitro group at position 4. The methanediyl diacetate, or geminal diacetate, moiety is often employed as a protecting group for aldehydes, formed by the reaction of an aldehyde with acetic anhydride.

Accurate structural confirmation of such molecules is a cornerstone of chemical research and drug development. Spectroscopic techniques provide the necessary empirical evidence to verify molecular structure, assess purity, and understand electronic properties. This guide offers a detailed examination of the expected NMR, IR, and MS spectral features of the title compound, grounded in established principles and comparative data from related structures.

Experimental Protocols: A Methodological Framework

To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential. The following methodologies are recommended for the spectroscopic analysis of (2-acetoxy-4-nitrophenyl)methanediyl diacetate.

Synthesis and Sample Preparation (Illustrative)

A plausible synthesis involves the acetylation of 2-hydroxy-4-nitrobenzaldehyde followed by conversion to the geminal diacetate.

Protocol for Synthesis:

-

Acetylation: React 2-hydroxy-4-nitrobenzaldehyde with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form 2-acetoxy-4-nitrobenzaldehyde.

-

Diacetate Formation: Treat the resulting 2-acetoxy-4-nitrobenzaldehyde with acetic anhydride, often with a catalytic amount of a strong acid (e.g., sulfuric acid), to yield the final product, (2-acetoxy-4-nitrophenyl)methanediyl diacetate.

-

Purification: Purify the final product using column chromatography on silica gel or recrystallization to ensure high purity for spectroscopic analysis.

Sample Preparation for Analysis

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR Spectroscopy: For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

-

Mass Spectrometry: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile. For Electrospray Ionization (ESI), a trace of formic acid may be added to aid in protonation[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The substituents on the aromatic ring—an electron-withdrawing nitro group and two electron-donating oxygen-linked groups (acetoxy and methanediyl diacetate)—create a complex and predictable pattern.[2][3]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| H-a | ~2.15 | singlet | - | 6H | Protons of the two equivalent acetate groups on the methine carbon. |

| H-b | ~2.35 | singlet | - | 3H | Protons of the acetoxy group at C2. Shifted slightly downfield due to proximity to the aromatic ring. |

| H-c | ~7.80 | singlet | - | 1H | Methine proton of the -CH(OAc)₂ group. Deshielded by two adjacent oxygen atoms. |

| H-d | ~7.50 | doublet | J ≈ 8.8 Hz (ortho) | 1H | Aromatic proton at C6. Ortho-coupled to H-e. |

| H-e | ~8.05 | doublet of doublets | J ≈ 8.8 Hz (ortho), 2.4 Hz (meta) | 1H | Aromatic proton at C5. Ortho to the nitro group and meta to the acetoxy group. Strongly deshielded.[3] |

| H-f | ~8.20 | doublet | J ≈ 2.4 Hz (meta) | 1H | Aromatic proton at C3. Ortho to both the nitro and acetoxy groups, making it the most deshielded aromatic proton.[3] |

Causality of Chemical Shifts:

-

The nitro group is a strong electron-withdrawing group, which deshields (shifts downfield) the ortho and para protons significantly through resonance and inductive effects.[3]

-

The acetoxy group is electron-donating through resonance but inductively withdrawing. Its net effect is shielding, though less pronounced than an -OH or -NH₂ group.

-

The aromatic region will display an ABC spin system due to the unsymmetrical substitution pattern. The predicted shifts are based on additive models and comparison with analogs like p-nitrobenzal diacetate, which shows aromatic protons at δ 8.26 and 7.74 ppm.[4][5]

Caption: Molecular structure with proton labels for ¹H NMR assignment.

¹³C NMR Spectroscopy: Analysis and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments. Broadband proton decoupling is typically used to simplify the spectrum to a series of single lines for each carbon.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~20.8, ~21.1 | -C H₃ (Acetates) | Methyl carbons of the three acetate groups. |

| ~89.0 | -C H(OAc)₂ | Methine carbon, shifted significantly downfield by two attached oxygens. |

| ~122.1 | C 3 (Aromatic) | Aromatic CH, ortho to NO₂. |

| ~127.5 | C 5 (Aromatic) | Aromatic CH, ortho to NO₂. |

| ~131.0 | C 6 (Aromatic) | Aromatic CH. |

| ~138.0 | C 1 (Aromatic) | Quaternary carbon attached to the diacetate group. |

| ~149.0 | C 4 (Aromatic) | Quaternary carbon attached to the nitro group. |

| ~151.0 | C 2 (Aromatic) | Quaternary carbon attached to the acetoxy group. |

| ~168.0, ~168.2 | -C =O (Esters) | Carbonyl carbons of the three acetate groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 2980-2850 | Weak | C-H stretch | Aliphatic C-H (methyl) |

| ~1770, ~1750 | Strong | C=O stretch | Ester Carbonyls (Acetoxy and Diacetate) |

| ~1600, ~1475 | Medium | C=C stretch | Aromatic ring |

| ~1530 | Strong | N-O asymmetric stretch | Nitro group (NO₂)[6][7][8] |

| ~1350 | Strong | N-O symmetric stretch | Nitro group (NO₂)[6][7][8] |

| ~1200 | Strong | C-O stretch | Ester C-O |

The most diagnostic peaks are the strong C=O stretching bands for the three ester groups and the two very strong, characteristic bands for the aromatic nitro group.[6][7][8] The presence of conjugation in aromatic nitro compounds shifts these N-O stretching bands to lower frequencies compared to their aliphatic counterparts.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers valuable clues about the molecular structure.

Experimental Choice: Electrospray Ionization (ESI) is a soft ionization technique suitable for determining the molecular weight via the protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy technique that induces extensive fragmentation, providing structural information.

Molecular Weight: C₁₃H₁₃NO₈ = 311.24 g/mol

Predicted Mass Spectrometry Data (EI)

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 311 | [C₁₃H₁₃NO₈]⁺ | Molecular Ion (M⁺) |

| 252 | [M - OAc]⁺ | Loss of an acetoxy radical (•OCOCH₃) |

| 210 | [M - OAc - CH₂CO]⁺ | Subsequent loss of ketene |

| 193 | [C₉H₆NO₄]⁺ | Loss of two acetate groups |

| 151 | [C₇H₅NO₃]⁺ | Corresponds to the 2-acetoxy-4-nitrobenzoyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |

Fragmentation Pathway: Under EI conditions, a primary fragmentation pathway involves the cleavage of the C-O bonds of the diacetate moiety.[9][10] The loss of an acetoxy radical is common, followed by the loss of a neutral ketene (CH₂=C=O) molecule. The acetyl cation (m/z 43) is a very stable fragment and is expected to be highly abundant.

Caption: Plausible fragmentation pathway under Electron Ionization (EI).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust and self-validating framework for the structural confirmation of (2-acetoxy-4-nitrophenyl)methanediyl diacetate. The predicted ¹H and ¹³C NMR chemical shifts and coupling patterns, the characteristic IR absorption bands for the ester and nitro functional groups, and the logical fragmentation pattern in mass spectrometry collectively create a unique spectral fingerprint. By understanding the causality behind these spectral features, researchers can confidently identify this molecule and apply these principles to the characterization of other complex aromatic compounds in their research and development endeavors.

References

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Nitrobenzylidene di(acetate). PubChem. [Link]

-

University of Colorado Boulder. Lecture outline 1H NMR spectra of aromatic compounds. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Calgary. Infrared of nitro compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrobenzylidene di(acetate). PubChem. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Regensburg. Table of Characteristic IR Absorptions. [Link]

-

Spectroscopy Online. (2018). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

-

ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. [Link]

-

Michigan State University. IR: nitro groups. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

Sources

- 1. uab.edu [uab.edu]

- 2. spectroscopyeurope.com [spectroscopyeurope.com]

- 3. m.youtube.com [m.youtube.com]

- 4. P-NITROBENZAL DIACETATE(2929-91-1) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Nitrobenzylidene di(acetate) | C11H11NO6 | CID 76234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

"2-Acetoxy-4-nitro-benzaldiacetate" solubility in organic solvents

An In-Depth Technical Guide to Understanding the Solubility of 2-Acetoxy-4-Nitro-Substituted Benzaldehydes in Organic Solvents

A Note on Nomenclature: The compound "2-Acetoxy-4-nitro-benzaldiacetate" is not described in the current chemical literature under standard nomenclature. This guide will therefore focus on a closely related and structurally plausible compound, 2-Acetoxy-4-nitrobenzaldehyde , to explore the principles of its solubility in organic solvents. The methodologies and principles discussed herein are broadly applicable to similar aromatic compounds.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter in drug development and chemical synthesis. It influences everything from reaction kinetics and purification strategies to bioavailability and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-acetoxy-4-nitrobenzaldehyde, a representative nitro-aromatic compound, in a range of common organic solvents.

Molecular Profile of 2-Acetoxy-4-nitrobenzaldehyde

A molecule's solubility is intrinsically linked to its structural and electronic properties. Understanding these features allows for a predictive approach to solvent selection.

1.1. Structural and Electronic Features

2-Acetoxy-4-nitrobenzaldehyde possesses a combination of functional groups that create a distinct polarity profile:

-

Aromatic Ring: The benzene ring forms the nonpolar core of the molecule.

-

Nitro Group (-NO2): This is a strong electron-withdrawing group, inducing a significant dipole moment and making the molecule polar. It can also act as a weak hydrogen bond acceptor.

-

Acetoxy Group (-OCOCH3): This ester group adds to the molecule's polarity and can act as a hydrogen bond acceptor.

-

Aldehyde Group (-CHO): The aldehyde group is polar and can also accept hydrogen bonds.

The interplay of these groups results in a molecule with significant polarity, suggesting that it will be more soluble in polar solvents than in nonpolar ones.

1.2. Intermolecular Forces

The solubility of 2-acetoxy-4-nitrobenzaldehyde in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy of the solute-solvent interactions must overcome the lattice energy of the solid solute and the cohesive forces of the solvent.

Caption: Interplay of functional groups determining the overall polarity of 2-acetoxy-4-nitrobenzaldehyde.

Predicting Solubility: The "Like Dissolves Like" Principle

The adage "like dissolves like" is a fundamental concept in solubility prediction.[1][2] It posits that a solute will dissolve best in a solvent that has a similar polarity. For 2-acetoxy-4-nitrobenzaldehyde, we can anticipate the following:

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar and can accept hydrogen bonds, but do not donate them. These are expected to be excellent solvents for 2-acetoxy-4-nitrobenzaldehyde due to strong dipole-dipole interactions. For the related compound 4-nitrobenzaldehyde, acetone is an effective solvent.[3][4]

-

Moderate Solubility in Polar Protic Solvents: Solvents such as ethanol, methanol, and water can both donate and accept hydrogen bonds. While the polarity is favorable, the strong hydrogen bonding network of the solvent must be disrupted for the solute to dissolve. Therefore, moderate solubility is expected. 4-nitrobenzaldehyde is soluble in ethanol.[3][5]

-

Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, cyclohexane, and toluene lack the polarity to effectively interact with the polar functional groups of 2-acetoxy-4-nitrobenzaldehyde. Consequently, solubility in these solvents is expected to be poor.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination of solubility is essential for accurate data. The following protocols outline standard methods for quantifying the solubility of a compound like 2-acetoxy-4-nitrobenzaldehyde.

3.1. Isothermal Saturation Method (Shake-Flask)

This is a widely used and reliable method for determining thermodynamic solubility.[6][7]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-acetoxy-4-nitrobenzaldehyde to a known volume of the chosen organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature using a shaker or stirrer for 24-48 hours to ensure equilibrium is reached.

-

Visually confirm the presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or solvent-rinsed syringe.

-

Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Analyze the concentration of the solute in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

-

Calculation:

-

Determine the solubility from the measured concentration, typically expressed in mg/mL or mol/L.

-

Caption: Workflow for the isothermal saturation method of solubility determination.

3.2. High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, HTS methods are employed. These are often based on kinetic solubility measurements.

Protocol (Miniaturized Shake-Flask):

-

Stock Solution Preparation: Prepare a concentrated stock solution of 2-acetoxy-4-nitrobenzaldehyde in a highly soluble solvent (e.g., DMSO).

-

Solvent Plate Preparation: Dispense a known volume of various test solvents into the wells of a microtiter plate.

-

Addition of Solute: Add a small aliquot of the stock solution to each well.

-

Equilibration and Analysis: Shake the plate for a set period (e.g., 2-18 hours). The concentration of the dissolved compound is then determined, often by UV-Vis spectroscopy, after filtering or centrifugation.

Quantitative Solubility Data (Hypothetical)

The following table presents hypothetical solubility data for 2-acetoxy-4-nitrobenzaldehyde in a range of organic solvents at 25 °C, based on the principles discussed. This data is for illustrative purposes and should be confirmed by experimental measurement.

| Solvent | Solvent Type | Polarity Index | Predicted Solubility (mg/mL) |

| N,N-Dimethylformamide | Polar Aprotic | 6.4 | > 100 |

| Acetone | Polar Aprotic | 5.1 | 50 - 100 |

| Dichloromethane | Polar Aprotic | 3.1 | 20 - 50 |

| Ethanol | Polar Protic | 4.3 | 10 - 20 |

| Methanol | Polar Protic | 5.1 | 10 - 20 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 5 - 10 |

| Toluene | Nonpolar | 2.4 | < 1 |

| Hexane | Nonpolar | 0.1 | < 0.1 |

Factors Influencing Solubility

Several factors can affect the solubility of 2-acetoxy-4-nitrobenzaldehyde:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[3][6] This is because the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.

-

Presence of Impurities: Impurities in the solute or solvent can alter the measured solubility.

-

pH (in aqueous systems): While this guide focuses on organic solvents, it's worth noting that the pH of an aqueous solution can significantly impact the solubility of ionizable compounds.

Conclusion

A thorough understanding of the solubility of 2-acetoxy-4-nitrobenzaldehyde is paramount for its effective use in research and development. By combining a theoretical understanding of its molecular properties with robust experimental methods, scientists can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The principles and protocols outlined in this guide provide a solid framework for achieving this.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Khan Academy. (n.d.). Solubility of organic compounds.

- BenchChem. (n.d.). A Technical Guide to the Solubility of 2-Nitrobenzaldehyde in Organic Solvents.

- Solubility of Things. (n.d.). 4-Nitrobenzaldehyde.

- ResearchGate. (n.d.). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Nitrobenzaldehyde.

Sources

A Technical Guide to the Chemical Stability and Storage of 2-Acetoxy-4-nitrobenzaldehyde Diacetate

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and recommended storage conditions for 2-Acetoxy-4-nitrobenzaldehyde Diacetate. As direct stability data for this specific molecule is not extensively documented in public literature, this paper synthesizes information based on the well-established chemical principles governing its constituent functional groups: a geminal diacetate, a phenolic acetate, and a nitroaromatic ring. We will explore the primary degradation pathways—hydrolysis, thermolysis, and photolysis—and detail the underlying chemical mechanisms. Based on this analysis, we provide authoritative recommendations for optimal storage and handling to ensure the compound's integrity. Furthermore, this guide outlines a detailed protocol for conducting forced degradation studies to empirically determine stability, complete with methodologies for analytical validation using HPLC and NMR. This document is intended for researchers, chemists, and professionals in drug development who require a deep, mechanistic understanding of how to maintain the purity and stability of this and structurally related compounds.

Introduction and Structural Elucidation

The compound specified as "2-Acetoxy-4-nitro-benzaldiacetate" is most accurately identified by standard chemical nomenclature as (2-acetoxy-4-nitrophenyl)methanediyl diacetate . The term "benzaldiacetate" refers to the geminal diacetate group, -CH(OAc)₂, attached to the C1 position of the benzene ring, a structure formed from the corresponding benzaldehyde.

The molecule's structure incorporates three key functional groups that dictate its stability profile:

-

Geminal Diacetate: Attached to the benzylic carbon, this group is highly susceptible to hydrolysis, readily converting back to the parent aldehyde.

-

Phenolic Acetate: The acetoxy group at the C2 position is also an ester and thus prone to hydrolysis, though typically more stable than the geminal diacetate.

-

Nitroaromatic System: The electron-withdrawing nitro group at the C4 position significantly influences the reactivity of the aromatic ring and the lability of the ester groups. Nitroaromatic compounds are also known for their sensitivity to light.[1][2]

Given the absence of specific literature for this exact molecule, this guide is built upon a robust foundation of organic chemistry principles and data from analogous structures like p-nitrobenzaldiacetate and 2-acetoxybenzoic acid.[3][4]

Primary Degradation Pathways and Mechanisms

Understanding the potential routes of degradation is critical for developing effective storage and handling strategies.[5][6] For (2-acetoxy-4-nitrophenyl)methanediyl diacetate, the primary risks are hydrolysis, photolysis, and to a lesser extent, thermolysis.

Hydrolytic Instability

Hydrolysis is the most significant threat to the stability of this compound. Both the geminal diacetate and the phenolic acetate are esters that can be cleaved by water, a reaction catalyzed by both acid and base.

-

Mechanism of Hydrolysis: Under aqueous conditions, the ester groups are subject to nucleophilic attack by water. The geminal diacetate is particularly unstable because the resulting intermediate is stabilized by the adjacent oxygen atom, facilitating the elimination of an acetate group and eventual reversion to the more stable 2-acetoxy-4-nitrobenzaldehyde. The phenolic acetate hydrolyzes to a phenol and acetic acid.[7][8] The strong electron-withdrawing effect of the 4-nitro group makes the aromatic ring electron-deficient, which can influence the rate of hydrolysis at the C2-acetoxy position.

-

Causality: The presence of even trace amounts of moisture, whether from atmospheric humidity or residual water in solvents, can initiate hydrolysis.[9] Acidic or basic impurities can act as catalysts, dramatically accelerating the degradation process. Therefore, maintaining a strictly anhydrous and neutral environment is paramount.

Caption: Primary hydrolytic degradation pathway.

Photodegradation

Nitroaromatic compounds are well-known to be photosensitive.[1] Exposure to light, particularly in the UV spectrum, can induce photochemical reactions.

-

Mechanism of Photolysis: Upon absorption of photons, the nitro group can be excited, leading to intramolecular hydrogen abstraction or the formation of radical species. This can result in complex degradation pathways, potentially yielding nitrous acid (HONO), nitrophenols, and other photoproducts.[2][10] This process can lead to significant changes in the compound's purity and pharmacological profile.

-

Causality: The energy from UV and even visible light is sufficient to break chemical bonds or promote the molecule to an excited state, initiating degradation. This necessitates stringent protection from all light sources during storage and handling.[11][12]

Thermal Degradation

While generally more stable to heat than to moisture or light, elevated temperatures can accelerate degradation.

-

Mechanism of Thermolysis: High temperatures provide the activation energy needed for decomposition reactions. In the solid state, this might be limited. However, in the presence of impurities, particularly moisture, thermal stress will significantly accelerate the rate of hydrolysis.[13] At very high temperatures, decarboxylation or other fragmentation reactions could occur.

-

Causality: The kinetic energy of molecules increases with temperature, leading to a higher frequency and energy of collisions, which overcomes the activation barriers for degradation reactions.

Recommended Storage and Handling Protocols

Based on the compound's inherent instabilities, a multi-faceted approach to storage is required to preserve its integrity.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower | Reduces the kinetic rate of all degradation pathways, especially hydrolysis.[14] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation and, more importantly, displaces atmospheric moisture to prevent hydrolysis. |

| Moisture | Store in a desiccator | The compound is expected to be highly hygroscopic. Strict exclusion of water is the most critical factor for stability.[9][15] |

| Light | Amber, sealed vials in the dark | Prevents photodegradation initiated by UV and visible light.[11][15] |

| pH (for solutions) | Avoid aqueous solutions for storage. If necessary, use a buffered, anhydrous aprotic solvent. | Prevents acid- or base-catalyzed hydrolysis. The compound is most stable in a neutral, non-aqueous environment. |

| Form | Solid, crystalline form | Maximizes stability by reducing molecular mobility and minimizing exposure to environmental factors compared to an amorphous solid or solution. |

Handling Best Practices:

-

Always handle the compound in a controlled environment, such as a glovebox with low humidity.

-

Use pre-dried solvents and glassware for any solution preparation.

-

Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Protocol for Stability Assessment via Forced Degradation

To empirically validate the stability of a given batch and identify potential degradants, a forced degradation or "stress testing" study is essential.[5][16][17] This involves subjecting the compound to harsh conditions to accelerate decomposition. The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that are not relevant to normal storage conditions.[6][16]

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol

-

Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent like acetonitrile.[16]

-

Stress Conditions: Aliquot the stock solution (or solid compound for thermal/photolytic solid-state tests) into separate vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature due to expected high reactivity.

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at 80°C.

-

Photolytic Degradation: Expose the solid compound to a light source compliant with ICH Q1B guidelines.

-

-

Time Points: Collect samples at predetermined intervals (e.g., 0, 2, 6, 12, 24 hours).

-

Sample Processing: Before analysis, neutralize the acid and base samples to prevent further degradation on the analytical column.

-

Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

Analytical Methodology

A stability-indicating analytical method is one that can separate, detect, and quantify the active compound and its degradation products without interference.[18][19]

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for stability testing.[19][20]

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (acetonitrile or methanol) is recommended to resolve the polar degradants from the less polar parent compound.

-

Detection: A photodiode array (PDA) detector is crucial for monitoring peak purity and detecting degradants that may have different UV spectra from the parent compound.

-

-

Structural Elucidation: For the identification of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[20]

Conclusion

The chemical stability of (2-acetoxy-4-nitrophenyl)methanediyl diacetate is intrinsically limited by its constituent functional groups. The geminal diacetate and phenolic acetate moieties render it highly susceptible to hydrolysis, while the nitroaromatic core confers a significant sensitivity to light. Degradation is primarily driven by exposure to moisture, light, and non-neutral pH conditions.

Therefore, to ensure the long-term integrity and purity of this compound, it must be stored as a solid at sub-zero temperatures (≤ -20°C) under an inert atmosphere, in the dark, and with strict exclusion of moisture. The implementation of forced degradation studies is a critical, proactive measure to understand batch-specific stability and develop robust analytical methods. By adhering to these scientifically-grounded protocols, researchers can confidently mitigate the risks of degradation and ensure the quality of their starting materials.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Review, D., & Studies, S. I. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Retrieved from [Link]

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Synthetic Communications. (n.d.). Selective Enzymatic Hydrolysis of Phenolic Acetates. Taylor & Francis Online. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

-

GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis pH rate profile of phenyl acetate. Retrieved from [Link]

-

PubMed. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Retrieved from [Link]

-

MDPI. (n.d.). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Retrieved from [Link]

-

JETIR. (n.d.). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Retrieved from [Link]

-

ResearchGate. (n.d.). Base-catalyzed hydrolysis of phenyl acetate to produce phenol and acetate. Retrieved from [Link]

-

ACS Publications. (2021, August 17). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Retrieved from [Link]

-

A&D Weighing. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from [Link]

-

PubMed. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Retrieved from [Link]

-

TIS-Gdv. (n.d.). 13.2.1 Classification of goods according to moisture behavior. Container Handbook. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Why Is benzyl-gem-diacetate remarkably stable in aqueous solution? Retrieved from [Link]

-

Quora. (2016, January 20). Why are acetals and hemiacetals stable while geminal diols are not? Retrieved from [Link]

-

HENGYI. (2024, July 22). Different Drug Storage Conditions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, January 1). Why are geminal diols unstable? Retrieved from [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

ResearchGate. (2019, January 23). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Preparation of Geminal Diacylates (Acylals) of Aldehydes – Scope and Reactivity of Aldehydes with Acid Anhydrides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Retrieved from [Link]

-

Preprints.org. (n.d.). Recent Trends in Stability Indicating Analytical Method for Drug Substance. Retrieved from [Link]

-

MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]

-

ScienceDirect. (n.d.). Assay and Stability Testing. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]_

-

PubMed. (n.d.). The Stability of 2-acetoxy-4-trifluoromethylbenzoic Acid (Triflusal) in Micellar Pseudophase. Retrieved from [Link]

-

ACS Publications. (2026, January 14). Sensing of Nitroaromatics Using Substituted Nitrene-Functionalized Boron Carbide Nanosurfaces. Retrieved from [Link]

-

ResearchGate. (2025, December 9). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). CID 53400496 | C11H12O5-2. PubChem. Retrieved from [Link]

Sources

- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The stability of 2-acetoxy-4-trifluoromethylbenzoic acid (Triflusal) in micellar pseudophase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Container Handbook - Section 13.2.1 Classification of goods according to moisture behavior [containerhandbuch.de]

- 10. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How To [chem.rochester.edu]

- 12. rawsource.com [rawsource.com]

- 13. mdpi.com [mdpi.com]

- 14. gmpinsiders.com [gmpinsiders.com]

- 15. viallabeller.com [viallabeller.com]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. kinampark.com [kinampark.com]

- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Strategic Utility of 2-Acetoxy-4-nitro-benzaldiacetate in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Complex Syntheses with a Versatile Intermediate

In the intricate landscape of multi-step organic synthesis, particularly within the realm of pharmaceutical and fine chemical development, the strategic use of protecting groups is paramount. "2-Acetoxy-4-nitro-benzaldiacetate" emerges as a key intermediate, offering a masked aldehyde functionality within a substituted aromatic framework. This guide provides an in-depth exploration of its synthesis, chemical properties, and, most importantly, its application as a synthetic linchpin. We will delve into the causality behind its use, providing field-proven insights for its effective deployment in complex synthetic routes.

Core Attributes of this compound

This off-white powdered compound is characterized by the presence of a geminal diacetate (an acylal) at the benzylic position, an acetoxy group at the 2-position, and a nitro group at the 4-position of the benzene ring. These features collectively define its reactivity and utility.

| Property | Value | Reference |

| CAS Number | 54362-25-3 | [1] |

| Molecular Formula | C13H13NO8 | [1] |

| Molecular Weight | 311.24 g/mol | [2] |

| Appearance | Off-White Powder | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) | [2] |

| Storage | Store in a cool, dry place, tightly sealed | [2] |

Synthesis and Rationale: A Step-by-Step Approach

The synthesis of this compound is conceptually rooted in the protection of a precursor aldehyde. A plausible and efficient synthetic strategy involves a two-step process starting from 2-hydroxy-4-nitrobenzaldehyde.

Step 1: Acetylation of 2-Hydroxy-4-nitrobenzaldehyde

The initial step is the acetylation of the phenolic hydroxyl group of 2-hydroxy-4-nitrobenzaldehyde. This is a standard transformation, typically achieved using acetic anhydride in the presence of a base or an acid catalyst.

Experimental Protocol:

-

To a solution of 2-hydroxy-4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as pyridine or acetic acid, add acetic anhydride (1.1-1.5 equivalents).

-

The reaction mixture is stirred at room temperature or gently heated to ensure complete conversion.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water to precipitate the product, 2-acetoxy-4-nitrobenzaldehyde.

-

The solid is collected by filtration, washed with water, and dried.

Step 2: Formation of the Geminal Diacetate (Acylal)

The subsequent step involves the conversion of the aldehyde functionality of 2-acetoxy-4-nitrobenzaldehyde into a geminal diacetate. This is a well-established method for protecting aldehydes. A common and effective method is the reaction with acetic anhydride in the presence of a strong acid catalyst.

Experimental Protocol:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 2-acetoxy-4-nitrobenzaldehyde (1 equivalent) and acetic anhydride (2-3 equivalents).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or perchloric acid, while maintaining the low temperature.

-

The reaction is typically stirred for several hours at low temperature.

-

The reaction mixture is then carefully quenched by pouring it into a beaker of crushed ice and water.

-

The precipitated solid, this compound, is collected by suction filtration, washed thoroughly with cold water and a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then with water again.

-

The product is dried under vacuum.

Caption: Synthetic pathway to this compound.

The Strategic Role as a Synthetic Intermediate: A Tale of Two Protecting Groups

The utility of this compound lies in its dual-protected nature. Both the aldehyde and the phenolic hydroxyl group are masked, allowing for selective transformations at other positions of the molecule or in other parts of a larger synthetic intermediate.

The Geminal Diacetate: A Robust Aldehyde Protecting Group

The geminal diacetate (acylal) functionality is a stable protecting group for aldehydes, particularly under neutral and basic conditions. This stability is crucial when performing reactions that would otherwise be incompatible with a free aldehyde group, such as Grignard reactions, reductions with metal hydrides, or reactions involving strong bases.

Deprotection Protocol: Regenerating the Aldehyde

The aldehyde can be readily regenerated from the geminal diacetate under acidic conditions. This deprotection is typically achieved by hydrolysis in the presence of an acid catalyst.

-

The this compound is dissolved in a mixture of a protic solvent (e.g., ethanol or THF) and water.

-

A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.

-

The mixture is stirred, often with gentle heating, until the deprotection is complete (monitored by TLC).

-

Work-up typically involves neutralization of the acid and extraction of the product, 2-acetoxy-4-nitrobenzaldehyde.

Caption: Deprotection of the geminal diacetate to the aldehyde.

The Acetoxy Group: A Masked Phenol

The acetoxy group serves as a protecting group for the phenolic hydroxyl. It can be removed by hydrolysis under either acidic or basic conditions, typically after the aldehyde has been utilized in a subsequent synthetic step. This allows for the sequential unmasking of the functional groups, a powerful strategy in complex syntheses.

Applications in the Synthesis of Bioactive Molecules

While direct literature citing the extensive use of "this compound" is sparse, its precursor, 2-hydroxy-4-nitrobenzaldehyde, is a valuable building block in the synthesis of various bioactive compounds. The protected form, our topic molecule, serves as a stable and versatile intermediate to facilitate these syntheses.

Synthesis of Heterocyclic Scaffolds

Substituted benzaldehydes are pivotal in the construction of a wide array of heterocyclic systems, many of which form the core of pharmacologically active molecules. The aldehyde functionality of 2-hydroxy-4-nitrobenzaldehyde (after deprotection of the diacetate) can participate in condensation reactions with various nucleophiles to form imines, enamines, and other intermediates that can then undergo cyclization.

For instance, it can be envisioned as a precursor for the synthesis of substituted quinolines, benzodiazepines, or other nitrogen-containing heterocycles, which are prevalent motifs in drug discovery.

Precursor to Potential Anti-Cancer Agents and Fluorescent Probes

Research has shown that 2-hydroxy-4-nitrobenzaldehyde is a molecule of interest in the development of novel therapeutics and diagnostic tools. It has been investigated for its reactivity with kinase receptors in cancer cells and its potential to induce oxidative carbonylation.[3] Furthermore, its fluorescence properties have been harnessed in the design of pyrazoles with potential anti-cancer activity and as a component of fluorescent probes.[3] In these synthetic endeavors, having a protected form of the aldehyde, such as this compound, would be highly advantageous to prevent unwanted side reactions during the assembly of more complex molecular architectures.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolkit

"this compound" represents more than just a chemical compound; it embodies a strategic approach to multi-step synthesis. By providing a stable, masked form of a reactive difunctional precursor, it allows for greater control and flexibility in the construction of complex molecules. Its utility is particularly evident in the synthesis of bioactive heterocycles and other compounds of interest in medicinal chemistry. Understanding the principles behind its synthesis, protection/deprotection chemistry, and potential applications empowers researchers and drug development professionals to design more efficient and robust synthetic routes towards novel chemical entities.

References

-

p-NITROBENZALDEHYDE. Organic Syntheses, Coll. Vol. 2, p.441 (1943); Vol. 18, p.61 (1938). [Link]

-

PubChem. 2-Hydroxy-4-nitrobenzaldehyde. [Link]

-

ResearchGate. (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. [Link][5]

-

National Center for Biotechnology Information. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. [Link][6]

-

ResearchGate. Synthesis and characterization of 2‐acetoxybenzoic acid‐dextran ester conjugates. [Link][7]

-

ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link][8]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Buy this compound at Attractive Prices, High Purity Chemical [abchemicalindustries.com]

- 3. biosynth.com [biosynth.com]

- 4. Methyl Dihydrojasmonate - Premium Quality at Best Price [abchemicalindustries.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 2-Acetoxy-4-nitrobenzoic Acid and 2-Acetoxy-4-nitro-benzaldiacetate: A Comparative Analysis for Advanced Synthesis

The previous searches have provided a solid foundation. I have gathered information on the chemical structures, some physical properties, and general applications of both "2-Acetoxy-4-nitrobenzoic acid" and "2-Acetoxy-4-nitro-benzaldiacetate". I also found a synthesis method for the former. However, a detailed, step-by-step synthesis protocol for "this compound" is still missing. While I have some general information on the reactivity of the functional groups present in both molecules (acetoxy, carboxylic acid, nitro, and gem-diacetate), a direct comparative analysis of the reactivity of the two specific compounds is not yet available. I also need more specific mechanistic details for reactions involving these compounds to fulfill the requirement for in-depth scientific explanation. Spectroscopic data (NMR, IR) for both compounds is still needed to provide a comprehensive characterization. Therefore, the next steps will focus on these missing pieces of information.I have gathered a significant amount of information. I have found details on the chemical structures, physical properties, and general applications of both "2-Acetoxy-4-nitrobenzoic acid" and "this compound". I have also found a synthesis protocol for the former and information that suggests the latter can be synthesized from 2-hydroxy-4-nitrobenzaldehyde. I have also gathered information on the reactivity of the individual functional groups (carboxylic acid, ester, nitro group, and gem-diacetate).

However, a direct, detailed comparative analysis of the reactivity of the two specific compounds is still not explicitly available. I need to synthesize this comparison based on the known reactivity of their functional groups. While I have found some spectroscopic data for related compounds, specific NMR and IR spectra for "this compound" are still missing. I also need to create the DOT script for the diagrams.